molecular formula C8H6N4 B169581 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile CAS No. 118521-81-6

2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile

Cat. No. B169581
CAS RN: 118521-81-6
M. Wt: 158.16 g/mol
InChI Key: ZVFQELVCIAQWTE-UHFFFAOYSA-N
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Description

“2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile” is a compound that belongs to the class of azoles, which are heterocyclic compounds . Azoles, particularly those with a triazole ring, have been found to be biologically active and constitute a large group of antifungal drugs . The 1H-benzo[d][1,2,3]triazole (BT) can be considered as a privileged structure for its several pharmacological activities .


Synthesis Analysis

The synthesis of 1,2,3-triazoles and their derivatives has been intensely investigated by synthetic chemists due to their excellent properties and green synthetic routes . Various synthetic routes have been used over the past 21 years to synthesize 1,2,3-triazoles and their derivatives using various metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses .


Molecular Structure Analysis

1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . 1,2,3-Triazole is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .

Scientific Research Applications

Organogel Formation and Drug Crystallization

This compound has been used to create high thermal stability, pH-responsive organogels. These gels can respond to pH changes or the presence of metal cations and have been utilized as vehicles for crystallizing pharmaceutical drugs, influencing polymorphic outcomes .

Antimicrobial Activity and Molecular Modeling

A series of compounds incorporating 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile have been synthesized and evaluated for their antimicrobial activity. Molecular modeling studies have also been conducted to understand their interactions with biological targets .

Organic Electronics

Derivatives of this compound have been used in organic field-effect transistors (OFETs) as part of Donor–π–Acceptor–π–Donor (D–A–D) structures. These materials are characterized by their electronic and molecular structures through optical and vibrational spectroscopy .

Synthesis of Heterocyclic Compounds

The compound has been involved in the synthesis of new benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives, which are characterized by various spectroscopic methods .

Broad Applications in Chemistry and Biology

While not directly mentioned for 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile, 1,2,3-triazoles in general have found extensive applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

properties

IUPAC Name

2-(benzotriazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-5-6-12-10-7-3-1-2-4-8(7)11-12/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFQELVCIAQWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(N=C2C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile

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